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Compound of Interest

Compound Name: 2H-indazol-2-ylacetic acid

Cat. No.: B1313838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological cross-reactivity of various 2H-
indazol-2-ylacetic acid derivatives. The data presented is based on experimental findings

from a study by Pérez-Villanueva et al. (2017), which investigated a series of these compounds

against a panel of protozoa, fungi, and the human cyclooxygenase-2 (COX-2) enzyme.[1][2]

This analysis aims to equip researchers with the necessary data to evaluate the selectivity and

potential off-target effects of this class of compounds.

Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of several 2-phenyl-2H-indazole

and 2,3-diphenyl-2H-indazole derivatives. The data is presented as IC50 values (the

concentration of the compound required to inhibit 50% of the biological activity) in micromolar

(µM) concentrations.

Antiprotozoal Activity
A series of 2-phenyl-2H-indazole derivatives were evaluated for their efficacy against

Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Many of these

compounds demonstrated potent antiprotozoal activity, in several instances surpassing the

efficacy of the reference drug, Metronidazole.[1][2]

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives (IC50 in µM)[1][2]
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Compound R E. histolytica G. intestinalis T. vaginalis

7 H 0.231 0.252 0.147

8 4-Cl 0.124 0.135 0.088

9 4-OH >2.26 >2.26 >2.26

10 4-COOCH3 0.130 0.142 0.092

11 4-SO2CH3 0.450 0.492 0.320

12 4-OCH3 >2.23 >2.23 >2.23

13 4-COOH >2.09 >2.09 >2.09

Metronidazole - 1.80 1.80 1.80

Albendazole - 0.09 0.09 0.09

Further investigation into 2,3-diphenyl-2H-indazole derivatives revealed that substitutions on

the phenyl rings influenced their antiprotozoal potency.[1]

Table 2: Antiprotozoal Activity of 2,3-Diphenyl-2H-Indazole Derivatives (IC50 in µM)[1]
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Compound R1 R2
E.
histolytica

G.
intestinalis

T. vaginalis

16 H H 0.210 0.230 0.150

17 4-Cl H 0.110 0.120 0.080

18 4-COOCH3 H 0.120 0.130 0.085

21 4-SO2CH3 H 0.420 0.460 0.300

22 H 4-Cl 0.150 0.165 0.110

23 H 4-COOCH3 0.160 0.175 0.115

26 H 4-COOH 0.105 0.115 0.075

Metronidazol

e
- - 1.80 1.80 1.80

Albendazole - - 0.09 0.09 0.09

Antifungal Activity
Select compounds were also screened for their activity against the fungal pathogens Candida

albicans and Candida glabrata. Two of the 2,3-diphenyl-2H-indazole derivatives, compounds

18 and 23, demonstrated notable in vitro growth inhibition against both strains.[1][2]

Table 3: Antifungal Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives (MIC in µg/mL)[1]

Compound C. albicans C. glabrata

18 31.2 31.2

23 31.2 31.2

Anti-Inflammatory Activity: COX-2 Inhibition
To assess the anti-inflammatory potential and cross-reactivity with human enzymes, several of

the 2,3-diphenyl-2H-indazole derivatives were tested for their ability to inhibit human
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cyclooxygenase-2 (COX-2). A number of these compounds displayed inhibitory activity against

COX-2, suggesting a dual antimicrobial and anti-inflammatory potential.[1][2]

Table 4: In Vitro COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives[1]

Compound % Inhibition at 10 µM

18 50

21 36

23 45

26 40

Experimental Protocols
The following methodologies were employed in the referenced study to determine the biological

activities of the 2H-indazol-2-ylacetic acid derivatives.[1]

Antiprotozoal Assays
Culture Conditions: Trophozoites of G. intestinalis, E. histolytica, and T. vaginalis were

cultured in TYI-S-33 medium, supplemented with 10% calf serum and antibiotics, and

incubated at 37°C.

Drug Susceptibility Testing: Assays were conducted in 96-well microtiter plates. The

compounds were dissolved in DMSO and tested at various concentrations. Parasite viability

was determined after a 48-hour incubation period using a resazurin-based cell viability

assay. The fluorescence was measured at an excitation wavelength of 530 nm and an

emission wavelength of 590 nm.

IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from dose-

response curves generated from the experimental data.

Antifungal Assays
Strains and Culture: Candida albicans and Candida glabrata were used.
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Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using a

broth microdilution method. The compounds were serially diluted in 96-well plates containing

RPMI-1640 medium. Fungal suspensions were added to each well, and the plates were

incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the

compound that visibly inhibited fungal growth.

COX-2 Inhibition Assay
Enzyme and Substrate: The assay utilized human recombinant COX-2 enzyme. Arachidonic

acid was used as the substrate.

Assay Procedure: The assay was performed using a colorimetric COX inhibitor screening kit.

The compounds were pre-incubated with the COX-2 enzyme. The reaction was initiated by

the addition of arachidonic acid. The peroxidase activity of COX-2 was measured by

monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine

(TMPD) at 590 nm.

Calculation of Inhibition: The percentage of COX-2 inhibition was calculated by comparing

the absorbance of the wells containing the test compounds to the absorbance of the control

wells (without inhibitors).

Visualized Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the 2H-indazole

derivatives to their biological evaluation.
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Caption: Workflow for Synthesis and Biological Screening of 2H-Indazole Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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